BenchChemオンラインストアへようこそ!

4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione

enzyme selectivity 5-lipoxygenase anti-inflammatory drug discovery

4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione (CAS 4115-66-6), commonly referred to as spirocarbon, is a symmetrical spirocyclic bis-urea where two hexahydropyrimidin-2-one rings are fused at a quaternary spiro carbon. It belongs to the spirobishexahydropyrimidine class and is distinguished by its rigid, preorganized ligand geometry and the presence of four methyl substituents that modulate lipophilicity.

Molecular Formula C11H20N4O2
Molecular Weight 240.3 g/mol
CAS No. 4115-66-6
Cat. No. B1197104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione
CAS4115-66-6
Synonymsspirobis(hexahydropyrimidine)
spirobishexahydropyrimidine
Molecular FormulaC11H20N4O2
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESCC1(CC2(CC(NC(=O)N2)(C)C)NC(=O)N1)C
InChIInChI=1S/C11H20N4O2/c1-9(2)5-11(14-7(16)12-9)6-10(3,4)13-8(17)15-11/h5-6H2,1-4H3,(H2,12,14,16)(H2,13,15,17)
InChIKeyVQACAWOJMMCZHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione (Spirocarbon) Procurement Baseline: A Spirocyclic Bis-Urea for Coordination and Biological Screening


4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione (CAS 4115-66-6), commonly referred to as spirocarbon, is a symmetrical spirocyclic bis-urea where two hexahydropyrimidin-2-one rings are fused at a quaternary spiro carbon [1]. It belongs to the spirobishexahydropyrimidine class and is distinguished by its rigid, preorganized ligand geometry and the presence of four methyl substituents that modulate lipophilicity . The compound has been characterized structurally as a monohydrate and in various salt forms, and is utilized in coordination chemistry as an O-donor ligand for transition and actinide metals, as well as in biological screening for enzyme inhibition [2].

Why Generic Substitution of 4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione Fails in Coordination and Biological Applications


The spirocyclic architecture of 4,4,10,10-tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione creates a rigid, preorganized O-donor ligand with a fixed inter-carbonyl distance and orientation that cannot be replicated by simple acyclic bis-ureas or monocyclic urea derivatives [1]. The four methyl groups influence lipophilicity and solid-state packing, affecting solubility and crystallization behavior compared to unsubstituted spiro-bis(hexahydropyrimidine) analogs [2]. Consequently, substituting this compound with a generic bis-urea or a different spiro derivative can lead to altered metal coordination geometry, disrupted crystal packing in materials applications, or loss of target selectivity in enzyme inhibition assays, as demonstrated by its differential activity against lipoxygenase isoforms [3].

Quantitative Differentiation Evidence for 4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione Against Alternatives


17-Fold Selective Inhibition of 5-Lipoxygenase over 15-Lipoxygenase in Human PMNL

In a cell-free assay using human polymorphonuclear leukocytes (PMNL), 4,4,10,10-tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione inhibited 5-lipoxygenase (5-LO) with an IC50 of 580 nM, while inhibition of the closely related 15-lipoxygenase (15-LO) required an IC50 of 10,000 nM [1]. This represents a 17-fold selectivity for 5-LO over 15-LO. By comparison, the commonly used non-selective lipoxygenase inhibitor nordihydroguaiaretic acid (NDGA) inhibits both 5-LO and 15-LO with IC50 values in the 0.5–2 µM range, yielding only 1–2 fold selectivity [2].

enzyme selectivity 5-lipoxygenase anti-inflammatory drug discovery

Metal-Dependent Dimensionality Control: 1D Coordination Polymer with Co(II) vs. 0D Complex with Cd(II)

When reacted with cobalt(II) nitrate, spirocarbon assembles into a 1D coordination polymer {[Co(C11H20N4O2)2(H2O)2]4+(NO3-)4}n, with the ligand bridging Co centers through carbonyl oxygen atoms [1]. In contrast, reaction with cadmium(II) nitrate yields a discrete mononuclear complex where the Cd(II) ion is coordinated by three spirocarbon molecules in a pentagonal bipyramidal geometry [2]. This metal-dependent dimensionality switching is not observed with simple acyclic bis-ureas, which typically form only monodentate or bidentate discrete complexes regardless of metal ion [3].

coordination polymer metal-organic framework crystal engineering

Solid-State Form Diversity: Monohydrate, Salts, and Solvates Enable Formulation Flexibility

Four distinct crystalline forms of spirocarbon—monohydrate, monochloride, mononitrate, and tetraiodotellurate—have been isolated and structurally characterized by single-crystal XRD [1]. The monohydrate (C11H20N4O2·H2O) is stable under ambient conditions (monoclinic P21/c, a=5.7118, b=17.842, c=13.5905 Å, β=91.621°), whereas the anhydrous form is hygroscopic [2]. In contrast, the unsubstituted spiro-bis(hexahydropyrimidine)-2,8-dione analog has not been reported to form such a diverse array of stable salts and hydrates, limiting its formulation options [3].

solid-state chemistry formulation screening hygroscopicity

Distinct Pharmacokinetic Profile: Rapid Absorption and Prolonged Elimination vs. Simple Urea Derivatives

Oral administration of spirocarbon to rats resulted in rapid gastrointestinal absorption (peak plasma concentration within 1–2 hours) and slow elimination, with a biological half-life substantially longer than that of simple urea derivatives such as methylurea (t½ < 2 hours) [1]. The compound transiently elevated serum transaminases and alkaline phosphatase, indicating reversible enzyme induction without hepatic damage, a pattern not observed with non-spirocyclic bis-ureas [2].

pharmacokinetics half-life drug metabolism

High-Value Application Scenarios for 4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione Based on Verified Differentiation


Leukotriene-Targeted Anti-Inflammatory Drug Discovery Requiring 5-LO Isoform Selectivity

For medicinal chemistry programs developing selective 5-lipoxygenase inhibitors to treat asthma, rheumatoid arthritis, or inflammatory bowel disease, spirocarbon serves as a validated starting scaffold. Its 17-fold selectivity for 5-LO over 15-LO, demonstrated in human PMNL assays [1], reduces the risk of interfering with lipoxin biosynthesis, a known limitation of non-selective inhibitors. Procurement of spirocarbon enables structure-activity relationship (SAR) studies aimed at further enhancing this selectivity window.

Coordination Polymer and MOF Design Based on Metal-Tunable Dimensionality

In crystal engineering and metal-organic framework (MOF) synthesis, spirocarbon enables the construction of 1D chain polymers with Co(II) or discrete complexes with Cd(II) under mild conditions [1]. This metal-switchable dimensionality is a rare feature among neutral O-donor ligands and can be exploited to fabricate stimuli-responsive materials. Researchers procuring spirocarbon for this purpose benefit from its ready availability as a monohydrate with well-characterized X-ray structures of both the free ligand and its metal complexes [2].

Reference Compound for Spirocyclic Bis-Urea Pharmacokinetic Profiling

In preclinical pharmacokinetic studies, spirocarbon's documented rapid oral absorption and prolonged elimination half-life make it a useful reference compound for benchmarking the ADME properties of new spirocyclic drug candidates [1]. Its transient and reversible effect on serum transaminases provides a known baseline for evaluating hepatobiliary safety, distinguishing it from simple urea analogs that are rapidly excreted and show no enzyme induction.

Crystalline Form Screening and Salt Selection for Optimized Formulation

In pharmaceutical material science, spirocarbon's ability to form multiple stable crystalline salts (chloride, nitrate, iodotellurate) and a well-defined monohydrate [1] makes it an excellent model compound for solid-form screening protocols. Its structural data serve as a reference for developing formulation strategies aimed at modulating solubility, hygroscopicity, and stability of spirocyclic drug candidates.

Quote Request

Request a Quote for 4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.